An In-depth Technical Guide to N-(Boc-PEG2)-N-bis(PEG3-azide): A Versatile Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to N-(Boc-PEG2)-N-bis(PEG3-azide): A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG2)-N-bis(PEG3-azide) is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation, drug delivery, and the development of targeted therapeutics. Its unique architecture, featuring a Boc-protected amine and two terminal azide (B81097) functionalities, offers a modular and efficient approach to the synthesis of complex biomolecular conjugates, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The constituent PEG moieties enhance aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to N-(Boc-PEG2)-N-bis(PEG3-azide), serving as a valuable resource for researchers in the fields of chemical biology and drug discovery.
Core Properties and Specifications
N-(Boc-PEG2)-N-bis(PEG3-azide) is a viscous liquid at room temperature.[1][3] Its key chemical features include a tert-butyloxycarbonyl (Boc) protected primary amine, which can be deprotected under acidic conditions to reveal a reactive amine.[2][4] The two independent PEG3-azide arms provide reactive handles for "click chemistry," specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₅₃N₇O₁₁ | [1][3] |
| Molecular Weight | 663.76 g/mol | [1][3] |
| CAS Number | 2353409-46-6 | [1][3] |
| Appearance | Viscous Liquid | [1][3] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in water, DMSO, and DMF | [6] |
| Storage Conditions | -20°C for long-term storage | [6] |
Key Applications
The primary application of N-(Boc-PEG2)-N-bis(PEG3-azide) is as a linker in the construction of PROTACs.[7] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] This linker can also be utilized in the synthesis of ADCs, where it can attach cytotoxic payloads to an antibody, and in other bioconjugation strategies requiring the precise linkage of multiple molecular entities.
Experimental Protocols
The use of N-(Boc-PEG2)-N-bis(PEG3-azide) in synthetic workflows typically involves a sequence of deprotection and conjugation steps. The following protocols are generalized procedures and may require optimization for specific applications.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-(Boc-PEG2)-N-bis(PEG3-azide)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[9]
-
Cool the solution to 0°C in an ice bath.[9]
-
Add TFA to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized with a mild base.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between the azide groups of the linker and an alkyne-containing molecule.
Materials:
-
Deprotected N-(amino-PEG2)-N-bis(PEG3-azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Appropriate reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)
Procedure:
-
Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[10]
-
In a reaction vessel, dissolve the deprotected linker and the alkyne-functionalized molecule in the reaction buffer. The molar ratio will depend on the desired product.
-
Prepare a premix of CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio and add it to the reaction mixture.[10][11]
-
Initiate the reaction by adding the sodium ascorbate solution.[10]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.
-
Purify the product using an appropriate chromatographic method, such as size-exclusion or reversed-phase chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions involving sensitive biological molecules.
Materials:
-
Deprotected N-(amino-PEG2)-N-bis(PEG3-azide)
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the deprotected linker and the strained alkyne-functionalized molecule in the reaction buffer.
-
A molar excess of one reagent may be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[12] The reaction progress can be monitored by LC-MS.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials.[12]
Visualizations
Experimental Workflow for PROTAC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Boc-N-bis(PEG2-acid) - Creative Biolabs [creative-biolabs.com]
- 6. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]
- 7. N-(Boc-PEG2)-N-bis(PEG3-azide) - Immunomart [immunomart.com]
- 8. 0qy.com [0qy.com]
- 9. benchchem.com [benchchem.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. benchchem.com [benchchem.com]
